2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine
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Overview
Description
2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core, piperidine ring, and naphthyridine moiety, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the naphthyridine moiety is attached through a series of coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Coupling Reactions: The naphthyridine moiety can be introduced through coupling reactions using palladium catalysts .
Scientific Research Applications
2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, effective against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as DNA and proteins.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it inhibits certain kinases, thereby blocking signal transduction pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Used in drug design for its diverse pharmacological activities.
The uniqueness of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-1,8-naphthyridine lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile tool in scientific research.
Properties
Molecular Formula |
C19H19N7 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H19N7/c1-13-23-24-19-18(21-9-12-26(13)19)25-10-6-14(7-11-25)16-5-4-15-3-2-8-20-17(15)22-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3 |
InChI Key |
USUYQWRGEHQFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
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